molecular formula C14H14O2 B1213914 2,2'-Biphenyldimethanol CAS No. 3594-90-9

2,2'-Biphenyldimethanol

Cat. No. B1213914
CAS RN: 3594-90-9
M. Wt: 214.26 g/mol
InChI Key: UIMJANTUJQGSEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2'-Biphenyldimethanol and its derivatives involves advanced chemical processes. A notable method includes the efficient precursor synthesis through integrated flow microreactor synthesis for biphenyl-2,2'-diylbis(diarylmethanol)s. These processes underline the compound's versatility in generating unsymmetric biphenylic dications and dihydrophenanthrenes, demonstrating a unique electrochromicity with a hysteretic pattern of color change (Ishigaki et al., 2011).

Molecular Structure Analysis

The molecular structure of 2,2'-Biphenyldimethanol and related compounds has been studied through various spectroscopic methods. These studies provide insights into their complex structures, which are pivotal for understanding their functional applications. For example, the molecular structure of 6-Nitro-tetrafuroxano[b,d,b',d']biphenyl was determined, showcasing the compound's density and other structural properties (Boren & Zhiyuan, 1990).

Chemical Reactions and Properties

Chemical reactions involving 2,2'-Biphenyldimethanol demonstrate its reactive nature and potential for forming various derivatives. The synthesis of 2,2'-biphenols through direct C(sp(2))-H hydroxylation of [1,1'-biphenyl]-2-ols, facilitated by Pd(ii)-catalyzed, (t)BuOOH-oxidized, hydroxyl-directed processes, is an example of its chemical versatility (Duan et al., 2016).

Physical Properties Analysis

The physical properties of 2,2'-Biphenyldimethanol and its derivatives, such as liquid crystallinity and thermal stability, have been extensively investigated. Studies on polyacetylenes containing biphenyl units have revealed their unique mesomorphic behavior and thermal properties, underscoring the compound's significance in materials science (Lam et al., 2006).

Chemical Properties Analysis

The chemical properties of 2,2'-Biphenyldimethanol, including its reactivity and potential for forming various complex compounds, are crucial for its application in synthesis and material science. The creation of biphenyl-based covalent triazine frameworks for high-performance pervaporation membranes demonstrates its utility in separation processes and materials engineering (Lee et al., 2020).

Scientific Research Applications

  • “2,2’-Biphenyldimethanol” is a chemical compound with the linear formula (-C6H4CH2OH)2 . It has a molecular weight of 214.26 .
  • It’s used in the field of Polymer/Macromolecule Synthesis .
  • The compound is a solid at room temperature with a melting point of 110-111°C .
  • It’s important to handle this compound with appropriate safety measures, including the use of personal protective equipment like dust masks, eyeshields, and gloves .

properties

IUPAC Name

[2-[2-(hydroxymethyl)phenyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16/h1-8,15-16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMJANTUJQGSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70287826
Record name 2,2'-Biphenyldimethanol
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Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Biphenyldimethanol

CAS RN

3594-90-9
Record name [1,1′-Biphenyl]-2,2′-dimethanol
Source CAS Common Chemistry
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Record name NSC 52668
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Record name 2,2'-Biphenyldimethanol
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Record name 2,2'-Biphenyldimethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 3 g LiAlH4 was added 100 ml anhydrous ethyl ether. While cooling with ice-bath and stirring intensely, 0.05 mol diethyl 2,2′-biphenyldicarboxylate was slowly added dropwise. The reaction mixture was heated refluxing for 5 hours, then cooled. Excess LiAlH4 was decomposed with water. The mixture was filtered, and the filtrate was extracted with ethyl ether. The extract was dried over anhydrous sodium sulfate. The solvent was removed. Column chromatography gave 2,2′-biphenyldimethanol as a white solid, the yield was 75%, and m.p. was 98-103° C. IR spectrum had a strong absorption peak at 3400 cm−1, and had no absorption peak at about 1700 cm−1. This demonstrated that the reduction reaction was carried out completely.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (12.60 grams, 0.332 mol) and THF (175 ml) were placed in a dry 500 ml three-necked round-bottomed flask fitted with a condenser, addition funnel, nitrogen inlet, and magnetic stirrer. The mixture was cooled with an ice bath and diphenic acid (40.00 grams, 0.165 mol) in THF (100 ml) was added dropwise to the stirring mixture. After the addition was complete, the flask was removed from the ice bath and allowed to warm to room temperature. The reaction mixture was heated at reflux for 2 hours, then stirred overnight at room temperature. After cooling the mixture with an ice bath, water (12.6 ml) was added dropwise, followed by the successive dropwise addition of 15% aqueous sodium hydroxide (12.6 ml) and water (38 ml). The resulting yellow mixture was warmed to room temperature, and the solids were separated by vacuum filtration. The filtrate was placed on a rotary evaporator to remove the solvent. The remaining brownish-yellow solid was recystallized from toluene-hexane to give 28.60 grams (81% yield) of light brown solid product, melting point 105° to 108° C. 1H NMR (CDCl3): δ 2.77 (br s, 2H, --OH); 3.95 (s, 4H, --CH2 --); 6.50-7.25 (m, 8H, aromatic).
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
44
Citations
M Vijjulatha, S Kumaraswamy, KCK Swamy… - Polyhedron, 1999 - Elsevier
The reaction of [t-BuNPCl] 2 (1a) with the diols 2,2′-dimethyl-1,3-propanediol, 2,2′-methylenebis(6-t-butyl-4-methylphenol), bis(2-hydroxy-1-naphthyl)methane and 2,2′-…
Number of citations: 29 www.sciencedirect.com
AM Funston, SV Lymar, B Saunders-Price… - The Journal of …, 2007 - ACS Publications
Aryl radical anions created in liquid alcohols decay on the microsecond time scale by transfer of protons from the solvent. This paper reports a 4.5 decade range of rate constants for …
Number of citations: 16 pubs.acs.org
KE Hammel, WZ Gai, B Green… - Applied and …, 1992 - Am Soc Microbiol
The ligninolytic fungus Phanerochaete chrysosporium oxidized phenanthrene and phenanthrene-9,10-quinone (PQ) at their C-9 and C-10 positions to give a ring-fission product, 2,2'-…
Number of citations: 217 journals.asm.org
G Lin, SJ Chen, HL Sun - Journal of the Chinese Chemical …, 1994 - Wiley Online Library
Multiply enantioselective enzyme‐catalyzed transacylation reactions are described. Two instances of triply enantioselective enzyme‐catalyzed transacylations are 1) the reaction of rac‐…
Number of citations: 18 onlinelibrary.wiley.com
MAG Jansen, LH Wu, JGP Goossens… - Journal of Polymer …, 2008 - Wiley Online Library
Incorporation of 2,2‐bis[4‐(2‐hydroxyethoxy)phenyl]propane (Dianol 220®) into poly(butylene terephthalate) (PBT) via solid‐state copolymerization (SSP) showed that Dianol, besides …
Number of citations: 22 onlinelibrary.wiley.com
G Lin, CI Hwang, JY Chouhwang… - Journal of the Chinese …, 2000 - Wiley Online Library
A novel scale of steric substituent constant E s D is defined from the correlation of the logarithms of the internal rotation rate (k r ) at 393 K with Hancock (E s c ) steric constant by means …
Number of citations: 1 onlinelibrary.wiley.com
MF Zubair, IA Oladosu - South African Journal of Chemistry, 2006 - journals.co.za
Although a great deal of success has been achieved in the synthesis of dibenzodioxaphosphepin derivatives during the last few decades with the introduction of hundreds of its six-, and …
Number of citations: 5 journals.co.za
S Seth, S Jhulki, JN Moorthy - European Journal of Organic …, 2013 - Wiley Online Library
The twisted 3,3′‐diiodo‐2,2′,6,6′‐tetramethoxybiphenyl‐4,4′‐dicarboxylic acid (DIDA) was designed and synthesized for the in situ generation of Bis‐IBX and catalytic oxidations. …
B Pecherer, A Brossi - The Journal of Organic Chemistry, 1967 - ACS Publications
The structure determination of the alkaloid proto-stephanine, isolated from Stephania japónica, Miers, was reported in a series of papers by Kondo, Takeda, et al., 1 to be 6, 7, 8, 9-…
Number of citations: 11 pubs.acs.org
A Jeyakumar - 2012 - research.tue.nl
Polyamide-6, 6 (PA-6, 6) is well known and used in many applications because of the high dimensional stability under dry conditions, good mechanical and thermal properties, and …
Number of citations: 3 research.tue.nl

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